molecular formula C25H25NO5 B11486866 2-methoxyethyl 5-hydroxy-1-(4-methoxybenzyl)-2-methyl-1H-benzo[g]indole-3-carboxylate

2-methoxyethyl 5-hydroxy-1-(4-methoxybenzyl)-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11486866
M. Wt: 419.5 g/mol
InChI Key: RMNGZVVUCRTLOT-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 5-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various scientific research fields.

Preparation Methods

The synthesis of indole derivatives, including 2-METHOXYETHYL 5-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHOXYETHYL 5-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

Compared to these compounds, 2-METHOXYETHYL 5-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has unique structural features that may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

2-methoxyethyl 5-hydroxy-1-[(4-methoxyphenyl)methyl]-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C25H25NO5/c1-16-23(25(28)31-13-12-29-2)21-14-22(27)19-6-4-5-7-20(19)24(21)26(16)15-17-8-10-18(30-3)11-9-17/h4-11,14,27H,12-13,15H2,1-3H3

InChI Key

RMNGZVVUCRTLOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC

Origin of Product

United States

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